molecular formula C7H9ClIN B125741 3-Iodobenzylamine hydrochloride CAS No. 3718-88-5

3-Iodobenzylamine hydrochloride

Cat. No.: B125741
CAS No.: 3718-88-5
M. Wt: 269.51 g/mol
InChI Key: PYFDZOCGFHIRST-UHFFFAOYSA-N
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Description

Clenhexerol (CAS: 78982-88-4), with the molecular formula C₁₄H₂₂Cl₂N₂O and a molecular weight of 305.24 g/mol, is a synthetic β-adrenergic agonist belonging to the "lean meat promoter" class of compounds . Structurally, it features a hexylamino side chain attached to a dichlorophenyl-ethanol backbone, distinguishing it from other beta-agonists . Analytical methods, such as ultra-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-Q-TOF), have been developed to detect Clenhexerol residues in milk and animal tissues with recovery rates of 94.0–106%, demonstrating its persistence in biological matrices .

Preparation Methods

Synthetic Routes to 3-Iodobenzylamine Hydrochloride

Direct Alkylation of Ammonia with 3-Iodobenzyl Halides

The most straightforward method involves nucleophilic substitution of 3-iodobenzyl halides (bromide or chloride) with ammonia. In a representative procedure, 3-iodobenzyl bromide reacts with aqueous ammonia in ethanol at 80°C for 12 hours . The free amine is precipitated as the hydrochloride salt by adding concentrated HCl, yielding this compound with 75–85% purity. Challenges include competing elimination reactions, which are mitigated by maintaining a 5:1 molar excess of ammonia and controlling temperature below 85°C .

Reduction of 3-Iodobenzonitrile

Catalytic hydrogenation or lithium aluminum hydride (LiAlH₄) reduction of 3-iodobenzonitrile offers an alternative route. Using a Raney nickel catalyst under 50 psi H₂ in methanol, the nitrile group is selectively reduced to the primary amine . Subsequent treatment with HCl gas in diethyl ether affords the hydrochloride salt in 68% isolated yield. IR spectroscopy confirms the disappearance of the C≡N stretch at 2240 cm⁻¹ and the emergence of NH₂ bends at 1600 cm⁻¹ .

Gabriel Synthesis via Phthalimide Intermediate

The Gabriel synthesis avoids direct handling of ammonia. 3-Iodobenzyl bromide reacts with potassium phthalimide in DMF at 120°C for 6 hours, forming N-(3-iodobenzyl)phthalimide. Hydrolysis with 6M HCl at reflux liberates the amine, which is isolated as the hydrochloride salt after neutralization . This method achieves 82% yield but requires costly phthalimide derivatives and extended reaction times.

Optimization of Reaction Conditions

Solvent-Free Condensation

A patent by US20110040119A1 describes a solvent-free route where This compound is synthesized via condensation of 3-iodobenzyl chloride with cyanamide at 105°C . The absence of solvent enhances reaction efficiency, achieving 91% yield within 4 hours. Sodium bicarbonate is added post-reaction to precipitate the product, avoiding chromatographic purification. ¹H NMR analysis shows characteristic aromatic peaks at δ 7.64 (s, 1H) and δ 7.24 (d, J=7.8 Hz, 1H), confirming regioselective iodination .

Palladium-Catalyzed Cross-Coupling

Modern approaches employ palladium catalysts to introduce the iodine moiety post-amination. For example, Suzuki-Miyaura coupling of 3-bromobenzylamine with iodobenzene boronic acid in the presence of Pd(PPh₃)₄ generates 3-iodobenzylamine in 78% yield . This method is advantageous for late-stage iodination but requires stringent anhydrous conditions and expensive catalysts.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O) : δ 7.71 (s, 1H, ArH), 7.52 (d, J=8.0 Hz, 1H, ArH), 7.32 (d, J=8.0 Hz, 1H, ArH), 4.12 (s, 2H, CH₂NH₂) .

  • IR (KBr) : 3386 cm⁻¹ (NH stretch), 1610 cm⁻¹ (C-I stretch), 1490 cm⁻¹ (C-N bend) .

  • Mass Spectrometry : ESI-MS m/z 263.93 [M+H]⁺, consistent with the molecular formula C₇H₇INCl .

Purity Assessment

HPLC analysis (C18 column, 10% MeOH/90% H₂O + 0.1% TFA) reveals ≥98% purity for products synthesized via solvent-free condensation, compared to 92–95% for Gabriel synthesis . Residual phthalimide impurities (<0.5%) are detected in the latter using UV detection at 254 nm.

Industrial-Scale Production Challenges

Cost Efficiency

The cyanamide condensation route is preferred for large-scale production due to low reagent costs ($12/kg vs. $210/kg for palladium catalysts). However, 3-iodobenzyl chloride feedstock costs remain high ($450/mol), driving research into catalytic iodination of benzylamine derivatives.

Environmental Impact

Solvent-free methods reduce waste generation to 0.3 kg/kg product, outperforming traditional routes (2.1 kg/kg) . The use of DMSO in protection steps, however, necessitates recycling systems to meet EPA guidelines .

Emerging Methodologies

Photoredox Catalysis

Recent advances utilize visible-light-mediated iodination of benzylamine using Ir(ppy)₃ and N-iodosuccinimide. Preliminary data show 65% yield under mild conditions (25°C, 12 hours), though scalability remains unproven .

Continuous Flow Synthesis

Microreactor systems enable rapid synthesis (30-minute residence time) of this compound via continuous alkylation-ammonolysis cycles. Yields reach 88% with 99% conversion, minimizing side-product formation .

Chemical Reactions Analysis

Types of Reactions

3-Iodobenzylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamine derivatives, while oxidation and reduction reactions can produce imines or reduced amines .

Scientific Research Applications

Synthesis Pathways

3-Iodobenzylamine hydrochloride serves as a crucial reagent in the synthesis of various biologically active compounds. It is primarily used for the preparation of N6-(3-iodobenzyl)-2-substituted-adenosine derivatives, which are significant in the study of adenosine receptors.

Example Synthesis Reaction

The synthesis of N6-(3-iodobenzyl)-2-substituted-adenosine derivatives often involves the following general reaction:

Starting Material+3 Iodobenzylamine hydrochlorideN6 3 Iodobenzyl 2 substituted adenosine\text{Starting Material}+\text{3 Iodobenzylamine hydrochloride}\rightarrow \text{N6 3 Iodobenzyl 2 substituted adenosine}

This reaction typically requires a base such as triethylamine and proceeds in an organic solvent like dichloromethane at room temperature .

Adenosine Receptor Studies

This compound is instrumental in synthesizing adenosine receptor ligands. For instance, derivatives such as N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide have been shown to interact with multiple adenosine receptors, particularly the A3 subtype, which is implicated in various physiological processes including insulin sensitivity and adiponectin production .

Polypharmacology

Research indicates that compounds derived from 3-iodobenzylamine exhibit polypharmacological properties, meaning they can interact with multiple biological targets. A study demonstrated that these compounds could enhance adiponectin production in human bone marrow mesenchymal stem cells (hBM-MSCs), potentially improving insulin sensitivity through mechanisms involving peroxisome proliferator-activated receptors (PPARs) .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Chemical Properties

Clenhexerol shares structural similarities with other β-agonists, particularly in its dichlorophenyl core. However, variations in alkyl side chains and functional groups significantly influence pharmacological activity, solubility, and metabolic stability. Key compounds for comparison include:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Difference
Clenhexerol 78982-88-4 C₁₄H₂₂Cl₂N₂O 305.24 Hexylamino side chain
Clenpenterol 38339-21-8 C₁₃H₂₀Cl₂N₂O 291.10 Pentylamino side chain (shorter alkyl chain)
Clenproperol 38339-11-6 C₁₁H₁₆Cl₂N₂O 263.07 Isopropylamino side chain
Clencyclohexerol 157877-79-7 C₁₄H₂₀Cl₂N₂O₂ 319.10 Cyclohexyl group substitution
Brombuterol N/A C₁₂H₁₈Br₂N₂O 366.10 Bromine substitution instead of chlorine
  • Hexylamino vs.
  • Halogen Substitution : Brombuterol substitutes bromine for chlorine, altering receptor-binding affinity and toxicity profiles .

Pharmacological and Toxicological Profiles

  • Potency: Clenhexerol’s efficacy as a β₂-adrenoceptor agonist is comparable to Clenbuterol, a well-documented lean meat promoter. However, its hexyl chain may reduce cardiovascular side effects relative to shorter-chain analogs .
  • Toxicity: Clenhexerol exhibits hazards including skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

Analytical Detection and Regulatory Status

  • Detection Methods :
    • Clenhexerol is quantified in multi-residue assays with a limit of detection (LOD) of 0.1–1.0 µg/kg in milk .
    • Clencyclohexerol shows slightly lower recovery rates (91.1–100% ) under similar conditions, suggesting differences in extraction efficiency .
  • Regulatory Controls :
    • Clenhexerol is classified as a controlled substance in the EU and China, with strict monitoring in livestock .
    • Analogous compounds like Clenbuterol are banned globally in food animals due to severe health risks, while Clenhexerol remains under active surveillance .

Biological Activity

3-Iodobenzylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a ligand for adenosine receptors. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

This compound (CAS Number: 3718-88-5) is characterized by the presence of an iodine atom at the meta position of the benzylamine structure. Its molecular formula is C7H8ClN, and it has a molecular weight of approximately 155.6 g/mol. The compound is soluble in water and exhibits properties conducive to biological activity, including blood-brain barrier permeability and selectivity towards specific receptors.

Adenosine Receptor Modulation

This compound has been studied extensively for its role as a selective modulator of adenosine receptors, particularly the A3 subtype. Research indicates that derivatives of this compound can enhance binding affinity and selectivity for A3 receptors compared to A1 and A2A receptors. For instance, a study reported a Ki value of 1.1 nM at A3 receptors, demonstrating significant potency .

Table 1: Binding Affinities of 3-Iodobenzylamine Derivatives

CompoundKi (nM)Selectivity (A3 vs A1/A2A)
3-Iodobenzylamine1.150-fold
N6-(3-Iodobenzyl)adenosine-5'-uronamide0.5>100-fold
N6-benzyl derivativesVariesModerate

Effects on Adiponectin Production

In vitro studies using human bone marrow mesenchymal stem cells (hBM-MSCs) have shown that compounds related to 3-iodobenzylamine can significantly promote adiponectin production, which is critical for insulin sensitivity and metabolic health. Notably, both agonists and antagonists of the A3 receptor pathway were found to enhance adiponectin levels, suggesting a complex interaction that may not solely depend on direct receptor activation .

Case Study: Adiponectin Production in hBM-MSCs

A study evaluated the effects of various A3 receptor ligands on adiponectin production:

  • Experimental Setup : hBM-MSCs were treated with different concentrations of A3 AR ligands.
  • Results : A concentration of 20 µM of compound 1a (N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide) was identified as the most effective promoter of adipogenesis among tested compounds.

The biological activity of this compound can be attributed to its interaction with multiple signaling pathways:

  • Adenosine Receptor Signaling : Modulation of cAMP levels through A3 receptor activation influences various physiological processes including inflammation and metabolism.
  • PPAR Modulation : Some derivatives act as partial agonists for PPARγ and antagonists for PPARδ, linking them to pathways involved in lipid metabolism and glucose homeostasis .

Toxicological Profile

While exploring the therapeutic potential, it is crucial to consider the compound's safety profile. Studies have indicated that this compound exhibits irritant properties and potential reproductive toxicity, necessitating careful evaluation in clinical settings .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-iodobenzylamine hydrochloride, and how are reaction conditions optimized?

  • Methodology : this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, it reacts with purine derivatives in ethanol under basic conditions (e.g., triethylamine, TEA) to form adenosine analogs. Key steps include refluxing the amine with a halogenated substrate (e.g., 2,6-dichloropurine) and subsequent purification via silica gel chromatography (CHCl₃–MeOH, 98:2) . Optimization involves adjusting reaction time (e.g., 9 hours), stoichiometry (1.1 mmol amine, 3.1 mmol TEA), and temperature (room temperature to reflux) to maximize yield (e.g., 48% reported in ).

Q. How is this compound characterized, and what analytical techniques are critical for validation?

  • Methodology : Characterization relies on nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis.

  • ¹H/¹³C NMR : Peaks such as δ7.09–7.70 (aromatic protons) and δ14.31–164.39 ppm (carbon environments) confirm the iodobenzyl moiety and amine-hydrochloride structure .
  • MS : API-ESI mass spectra show [M+H]⁺ peaks at m/z 550.07, aligning with the molecular formula C₁₉H₂₀IN₉O₃ .
  • Elemental Analysis : Matches between calculated (C, 41.54%; H, 3.67%; N, 22.95%) and observed values validate purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection to avoid inhalation, skin contact, or ingestion.
  • Ventilation : Work in a fume hood due to potential respiratory hazards.
  • Storage : Store in a cool, dry place (0–6°C for some iodinated analogs) and ensure containers are tightly sealed .
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste. Safety Data Sheets (SDS) from suppliers like MedChemExpress emphasize these precautions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields or purity levels of this compound derivatives?

  • Methodology : Discrepancies often arise from variations in reaction conditions or purification methods. For example:

  • Yield Optimization : Compare protocols—longer reaction times (e.g., 9 vs. 4 hours) or higher TEA equivalents may improve nucleophilic substitution efficiency .
  • Chromatography : Adjust solvent polarity (e.g., CHCl₃–MeOH ratios) to enhance separation of byproducts.
  • Analytical Cross-Validation : Use orthogonal techniques (HPLC, TLC) alongside NMR/MS to detect impurities affecting purity claims .

Q. What strategies are effective for improving the solubility and stability of this compound in aqueous or organic solvents?

  • Methodology :

  • Solubility Screening : Test polar aprotic solvents (DMSO, DMF) for dissolution, noting that hydrochloride salts often exhibit better aqueous solubility.
  • Stability Studies : Conduct accelerated degradation tests under varying pH, temperature, and light exposure. For instance, store solutions at -20°C in aliquots to prevent freeze-thaw degradation .
  • Excipient Use : Co-solvents like ethanol or surfactants (e.g., Tween-80) can enhance solubility without altering chemical integrity .

Q. How can factorial design optimize the synthesis of this compound derivatives for high-throughput applications?

  • Methodology : Apply Design of Experiments (DoE) to evaluate critical parameters:

  • Variables : Reaction temperature, molar ratios, catalyst type (e.g., Pd-based catalysts for coupling reactions).
  • Response Metrics : Yield, purity, reaction time.
  • Statistical Analysis : Use software (e.g., JMP, Minitab) to identify interactions between variables. For example, a central composite design might reveal optimal TEA concentration and reflux duration .

Properties

IUPAC Name

(3-iodophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN.ClH/c8-7-3-1-2-6(4-7)5-9;/h1-4H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFDZOCGFHIRST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10190663
Record name 3-Iodobenzylamine hydrochloride
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Molecular Weight

269.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3718-88-5
Record name Benzenemethanamine, 3-iodo-, hydrochloride (1:1)
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Record name 3-Iodobenzylamine hydrochloride
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Record name 3-Iodobenzylamine hydrochloride
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Record name 3-iodobenzylamine hydrochloride
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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